molecular formula C12H12BrN3 B1525283 5-bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine CAS No. 1220035-38-0

5-bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine

Cat. No.: B1525283
CAS No.: 1220035-38-0
M. Wt: 278.15 g/mol
InChI Key: OZZUCBMQMGCJIU-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine is a pyridine derivative featuring a bromo substituent at the 5-position, a methyl group at the 3-position, and a pyridin-2-ylmethyl group attached to the amine nitrogen. Pyridine derivatives are pharmacologically significant due to their roles in drug discovery, particularly in anticancer, antimicrobial, and antiviral applications .

Properties

IUPAC Name

5-bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c1-9-6-10(13)7-15-12(9)16-8-11-4-2-3-5-14-11/h2-7H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZUCBMQMGCJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCC2=CC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 5-bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine generally involves:

  • Starting from appropriately substituted pyridine derivatives such as 2-amino-3,5-dibromo-4-methylpyridine or 2-amino-3-methyl-5-bromopyridine.
  • Installation or modification of substituents on the pyridine ring, particularly selective bromination and methylation.
  • Introduction of the N-(pyridin-2-ylmethyl) substituent on the amine nitrogen.

Preparation via Directed Methylation and Amine Functionalization (Based on WO2024015825A1)

A key patented method involves:

  • Directing Group Installation:
    The amine group of 2-amino-3,5-dibromo-4-methylpyridine is reacted with 1,1-dimethoxy-N,N-dimethylmethanamine to form a directing group intermediate, (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide.

  • Selective Methylation:
    The 3-bromo substituent is selectively replaced by a methyl group through reaction with a methyl zinc reagent (e.g., methyl zinc salt) in the presence of a nickel catalyst such as (bis(diphenylphosphino)propane)nickel chloride.

  • Removal of Directing Group:
    Hydrolysis under acidic conditions regenerates the free amine, yielding 5-bromo-3-methylpyridin-2-amine.

  • Amine Substitution:
    The free amine is then alkylated with pyridin-2-ylmethyl halides or equivalents to give the target compound this compound.

This method allows precise control over substitution patterns and high selectivity in methylation, leveraging directing groups and transition metal catalysis.

Step Reagents/Conditions Purpose Notes
1 1,1-dimethoxy-N,N-dimethylmethanamine Directing group installation Facilitates selective methylation
2 Methyl zinc salt, Ni catalyst Replace 3-bromo with methyl High regioselectivity
3 Acidic hydrolysis Remove directing group Regenerates free amine
4 Pyridin-2-ylmethyl halide Alkylation of amine Forms target N-substituted compound

Preparation via Formylation and Amine Functionalization (Based on CN109053727B)

Another approach, related to intermediates for ABT-199 synthesis, involves:

Though this method focuses on a related intermediate (5-bromo-7-azaindole), the initial steps involving formylation and amine functionalization are relevant for preparing substituted pyridin-2-amines and their derivatives.

Step Reagents/Conditions Purpose Notes
1 Triethyl orthoformate, p-toluenesulfonic acid, reflux in DCM Formylation of amino group High yield formate intermediate
2 N-methylaniline, toluene, 60 °C Formation of formimino ester Prepares for cyclization step
3 Sodium amide, ethylene glycol dimethyl ether, ≤15 °C Cyclization to azaindole intermediate Sensitive to temperature, requires control

Bromination and Amination via NBS (Literature Data)

A related method for introducing bromine and amine functionalities on pyridine derivatives involves:

  • Bromination using N-bromosuccinimide (NBS) in acetonitrile at 30 °C for 5 hours.
  • Followed by aqueous workup and extraction to isolate brominated amine derivatives.

This method is useful for late-stage bromination on pyridine rings bearing amine substituents and can be adapted for preparing 5-bromo-3-methylpyridin-2-amine derivatives.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield/Notes
Directed Methylation (WO2024015825A1) 2-amino-3,5-dibromo-4-methylpyridine 1,1-dimethoxy-N,N-dimethylmethanamine, methyl zinc salt, Ni catalyst Reflux, acidic hydrolysis High regioselectivity, precise substitution
Formylation and Cyclization (CN109053727B) 2-amino-3-methyl-5-bromopyridine Triethyl orthoformate, p-toluenesulfonic acid, N-methylaniline, sodium amide Reflux, 60 °C, ≤15 °C for cyclization Yields up to ~87.6% for intermediates
Bromination with NBS Pyridin-2-amine derivatives N-bromosuccinimide (NBS) 30 °C, 5 hours Useful for selective bromination

Detailed Research Findings and Notes

  • The use of directing groups in the methylation step allows selective replacement of bromine substituents on the pyridine ring, minimizing side reactions and over-substitution.
  • Nickel-catalyzed methyl zinc reagents provide mild and efficient conditions for carbon-carbon bond formation on heteroaromatic rings.
  • Formylation with orthoformates followed by amine substitution and cyclization is a versatile route for preparing related azaindole intermediates, which can be adapted for amine functionalization.
  • Bromination using NBS is a common method for introducing bromine atoms on pyridine rings, often used in late-stage functionalization.
  • Reaction conditions such as temperature control and solvent choice are critical for maximizing yields and purity.
  • Workup typically involves aqueous extraction, drying over anhydrous sodium sulfate, and solvent evaporation, followed by recrystallization for purification.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The pyridin-2-ylmethyl group can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridin-2-amines.

    Oxidation Reactions: Products include pyridine carboxylic acids or aldehydes.

    Reduction Reactions: Products include pyridine alcohols or amines.

Scientific Research Applications

5-Bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and pyridin-2-ylmethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Modifications

  • N-Substituent Variations: The pyridin-2-ylmethyl group in the target compound enables π-π stacking interactions, which may enhance binding to aromatic residues in biological targets. In contrast, analogs with 3,4-dimethoxybenzyl (C₁₄H₁₅BrN₂O₂) or 3-(trifluoromethyl)benzyl (C₁₃H₁₀BrF₃N₂) substituents introduce polar (methoxy) or lipophilic (CF₃) groups, altering solubility and target affinity .
  • Pyridine Ring Substitutions: The 5-bromo and 3-methyl groups in the target compound contribute to moderate lipophilicity (log P ~2–3, estimated). Oxadiazole-containing analogs (e.g., C₁₄H₁₀ClN₅O) introduce a heterocyclic ring, enhancing metabolic stability and electronic diversity, which correlates with anticancer activity .

Pharmacological Implications

  • Anticancer Activity: Oxadiazole derivatives (e.g., C₁₄H₁₀ClN₅O) demonstrate selective cytotoxicity against non-small cell lung cancer (HOP-92), suggesting that the target compound’s pyridin-2-ylmethyl group could be optimized for similar targets .
  • Antimicrobial Potential: QSAR studies on pyridin-2-amine derivatives highlight the importance of lipophilicity (log P) and steric parameters (SMR) for antibacterial activity, indicating that the target’s bromo and methyl groups may balance these properties .

Biological Activity

Overview

5-Bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine (CAS Number: 1220035-38-0) is a compound with significant potential in medicinal chemistry due to its unique structural features, including a bromine atom, a methyl group, and a pyridin-2-ylmethyl moiety. This article focuses on its biological activities, including antimicrobial and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₂BrN₃
  • Molecular Weight : 278.15 g/mol
  • Structural Features : The compound consists of a pyridine core substituted with a bromine atom and a pyridin-2-ylmethyl group, which may enhance its biological interactions.

Antimicrobial Activity

Research indicates that 5-bromo derivatives exhibit notable antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest that the presence of the bromine atom significantly contributes to the compound's bioactivity, potentially through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have indicated that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Mechanism of Action
The mechanism through which this compound exerts its biological effects is believed to involve:

  • Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in cancer cell metabolism.
  • Receptor Binding : The pyridinylmethyl group could facilitate binding to cellular receptors, influencing downstream signaling pathways associated with cell growth and survival.

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of various brominated pyridine derivatives, including this compound, demonstrating significant inhibition against S. aureus and E. coli with MIC values indicating strong efficacy .
  • Anticancer Research : In vitro tests conducted on human cancer cell lines showed that this compound could reduce cell viability significantly, suggesting its potential as a lead compound for further development in cancer therapeutics .

Q & A

Q. Methodological Answer :

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) to determine MIC against S. aureus and E. coli .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase activity measured via ADP-Glo™) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

Note : Adhere to in vitro research guidelines; avoid in vivo extrapolation without further validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.